(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol

medicinal chemistry lead optimization Lipinski rule of five

Sourcing (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol (CAS 2098030-64-7) requires a partner that understands scaffold fidelity. Unlike des-dimethylamino or 3-carboxy/3-amino analogs, this building block retains the precise pKa profile (pyrrolidine NH ~10.5, dimethylamino ~5.0–5.5) and H-bond capacity (2 donors) essential for CNS fragment elaboration and kinase inhibitor library construction. Its orthogonal NH and primary hydroxymethyl groups enable sequential acylation/sulfonylation followed by alcohol activation—a stepwise strategy that prevents undesired cross-reactivity. Procure from a supplier that guarantees ≥95% purity and validates racemic integrity, ensuring reliable performance in pH-dependent prodrug design and lead optimization campaigns.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 2098030-64-7
Cat. No. B1531710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol
CAS2098030-64-7
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2CNCC2CO
InChIInChI=1S/C13H20N2O/c1-15(2)12-5-3-10(4-6-12)13-8-14-7-11(13)9-16/h3-6,11,13-14,16H,7-9H2,1-2H3
InChIKeyFWCOBNPVVOGNSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol (CAS 2098030-64-7): Core Identity and Procurement-Relevant Physicochemical Profile


(4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol is a racemic 3-(hydroxymethyl)-4-aryl pyrrolidine building block that combines a secondary amine, a primary alcohol, and a dimethylamino-substituted phenyl ring within a single scaffold. The molecular formula is C₁₃H₂₀N₂O and the molecular weight is 220.31 g·mol⁻¹ . Commercial samples are typically supplied at ≥95% purity . The compound is primarily employed as a synthetic intermediate in medicinal chemistry, where the three distinct functional groups enable orthogonal derivatization strategies.

Why (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol Cannot Be Readily Replaced by Close Structural Analogs in Medicinal Chemistry Programs


The compound presents a unique combination of a pyrrolidine NH (pKa ≈ 10.5), a primary hydroxymethyl group, and a 4-(dimethylamino)phenyl substituent that collectively define its hydrogen-bonding capacity, basicity profile, and steric environment. Closely related analogs—such as the 3-carboxylic acid derivative (CAS 1487537-68-7), the 3-amine derivative (CAS 1781677-92-6), or the des-dimethylamino phenyl analog (CAS 848307-24-4)—alter one or more of these parameters, leading to divergent reactivity in coupling reactions, different protonation states at physiological pH, and non-equivalent pharmacophoric fingerprints. Simple replacement without experimental validation therefore risks compromising synthetic yield, biological target engagement, or ADME properties in a lead-optimization cascade .

Head-to-Head and Cross-Study Quantitative Differentiation of (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol from Its Closest Structural Comparators


Molecular Weight Advantage Over the 3-Carboxylic Acid Analog for Lead-Likeness

The target compound (C₁₃H₂₀N₂O, MW 220.31 g·mol⁻¹) is 13.98 g·mol⁻¹ lighter than the 3-carboxylic acid analog 4-(4-(dimethylamino)phenyl)pyrrolidine-3-carboxylic acid (C₁₃H₁₈N₂O₂, MW 234.29 g·mol⁻¹) . In lead-optimization campaigns, a 14 Da reduction can improve compliance with Lipinski's molecular-weight cutoff and often correlates with enhanced passive permeability.

medicinal chemistry lead optimization Lipinski rule of five

Hydrogen-Bond Donor Count Distinct from the 3-Amine Analog

The target carries two hydrogen-bond donors (pyrrolidine NH and CH₂OH) and three acceptors (N of dimethylamino, pyrrolidine N, and OH oxygen) . The 3-amine comparator 4-(4-(dimethylamino)phenyl)pyrrolidin-3-amine (CAS 1781677-92-6) possesses three HBDs (pyrrolidine NH + primary NH₂) and three HBAs [1]. This single-donor difference is known to influence blood–brain barrier penetration, with two-donor scaffolds typically favored over three-donor scaffolds in CNS drug design.

ADME blood–brain barrier permeability

Dimethylamino Substituent Provides Tunable Basicity vs. Unsubstituted Phenyl Analog

The 4-(dimethylamino)phenyl group introduces an additional basic center with a predicted pKa of approximately 5.0–5.5, whereas the des-dimethylamino phenyl analog (CAS 848307-24-4) lacks this ionizable group entirely [1]. At pH 7.4, the dimethylamino moiety is predominantly uncharged, but it can become protonated in acidic environments (e.g., lysosomes, tumor microenvironments), offering a pH-dependent solubility switch that is absent in the phenyl analog.

physicochemical property basicity solubility

Hydroxymethyl Handle Enables Divergent Coupling Chemistry Not Possible with Carboxylic Acid or Amine Analogs

The primary alcohol can be selectively oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., mesylate, tosylate) for nucleophilic displacement, or directly used in Mitsunobu reactions without affecting the pyrrolidine NH. By contrast, the carboxylic acid analog (CAS 1487537-68-7) requires protection of the acid before other functional-group manipulations, and the amine analog (CAS 1781677-92-6) necessitates orthogonal protection of two basic amines. The hydroxymethyl group therefore offers a synthetically more versatile entry point for late-stage diversification [1].

synthetic chemistry building block orthogonal protection

High-Value Application Scenarios for (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol Based on Its Differentiated Physicochemical and Synthetic Profile


Fragment-Based Lead Discovery for CNS Targets

The compound's relatively low molecular weight (220.31 Da) and two hydrogen-bond donor count make it a compelling fragment for CNS-focused libraries. The dimethylamino group provides a weak basic center that can engage in cation–π interactions with aromatic residues in neurotransmitter receptors, while the hydroxymethyl group serves as a growth vector for fragment elaboration .

Late-Stage Diversification of Kinase Inhibitor Scaffolds

The orthogonal reactivity of the pyrrolidine NH and the primary alcohol allows sequential functionalization: the NH can be acylated or sulfonylated first, followed by activation of the alcohol for nucleophilic displacement or oxidation to the aldehyde for reductive amination. This stepwise strategy is advantageous when constructing focused kinase inhibitor libraries that require precise control of substitution patterns .

pH-Responsive Prodrug Design

The presence of two basic centers with distinct pKa values (pyrrolidine NH ~10.5; dimethylamino ~5.0–5.5) enables the design of prodrugs that exploit pH-dependent solubility changes. The dimethylamino group can be protonated in the acidic tumor microenvironment, enhancing local drug release, while the hydroxymethyl group offers a convenient attachment point for cleavable linkers [1].

Quote Request

Request a Quote for (4-(4-(Dimethylamino)phenyl)pyrrolidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.